2-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

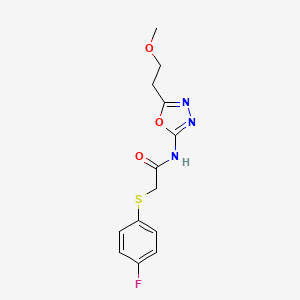

The compound 2-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted with a 2-methoxyethyl group at position 5 and an acetamide moiety linked via a thioether bridge to a 4-fluorophenyl ring. The oxadiazole ring and amide group are known to enhance pharmacological activity through hydrogen bonding with biological targets .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O3S/c1-19-7-6-12-16-17-13(20-12)15-11(18)8-21-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNQMXJQGDBXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 325.36 g/mol. The structure features a fluorophenyl group , a thioether linkage , and an oxadiazole moiety , which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.36 g/mol |

| CAS Number | 1396871-92-3 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Thioether Formation : The introduction of the thiophenyl group occurs via nucleophilic substitution reactions.

- Acetamide Linkage : The final step involves acylation to form the acetamide structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Activity

Studies have shown that compounds containing oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been tested for their cytotoxicity against HeLa and MCF-7 cell lines using MTT assays.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 29 |

| Compound B | MCF-7 | 73 |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole moiety can enhance lipophilicity, potentially improving membrane permeability and target engagement.

Case Studies

-

Cytotoxicity Evaluation : A study evaluated the cytotoxic activity of various oxadiazole derivatives against cancer cell lines, concluding that modifications in the structure significantly impacted their effectiveness.

"The combination of the oxadiazole nucleus with other functional groups increased cytotoxic activity against HeLa cells" .

- Antimicrobial Properties : Another study highlighted the antimicrobial potential of similar compounds, suggesting that the presence of fluorine enhances interaction with bacterial membranes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl and 4-chlorophenyl groups in analogs (e.g., 5d , 14a ) increase melting points (>190°C) and stability due to enhanced intermolecular interactions .

- Methoxyethyl vs. Bulky Groups: The 2-methoxyethyl group in the target compound may improve solubility compared to bulkier substituents like tetrahydronaphthalenyl (8) or phthalazinone (4b), which exhibit lower solubility but higher thermal stability .

Pharmacological Activity

- Tyrosinase/Kinase Inhibition : The bromobenzofuran-oxadiazole hybrid (5d ) demonstrates potent tyrosinase inhibition, suggesting that the target compound’s 4-fluorophenylthio group could similarly target enzyme active sites .

- Anticancer Mechanisms : Compounds with sulfamoylphenyl (4b ) or benzodioxole (8 ) substituents show anti-proliferative activity via MMP-9 or Akt inhibition, indicating that the target compound’s methoxyethyl group might modulate similar pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.